2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Overview
Description
2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a complex organic compound that features a methoxyphenyl group and an oxadiazole ring
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxyphenylhydrazine. This intermediate is then reacted with phenylacetic acid to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol and catalysts like acetic acid to facilitate the process .
Chemical Reactions Analysis
2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts, resulting in the formation of amines.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
- 2-(4-chlorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of the methoxy group in 2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide imparts unique properties, such as enhanced solubility and specific interactions with biological targets .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-15-9-7-13(8-10-15)11-16(22)19-12-17-20-18(21-24-17)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDQIEMILHSMDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701162561 | |
Record name | 4-Methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701162561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24790365 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
717875-83-7 | |
Record name | 4-Methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=717875-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701162561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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